4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant relevance in medicinal chemistry and pharmaceuticals. It is characterized by a pyrido-pyrimidine core structure, which contributes to its biological activity. The compound is known for its potential applications in drug development, particularly in targeting specific biochemical pathways.
The compound has a Chemical Abstracts Service (CAS) number of 2060000-30-6 and is classified as a pyrido-pyrimidine derivative. It features a carboxylic acid functional group, which enhances its solubility and reactivity. The presence of chlorine in its structure also suggests potential for interactions with biological targets, making it a subject of interest in various research fields.
The synthesis of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods, typically involving the cyclization of appropriate precursors under controlled conditions.
The synthesis requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and characterize the final product.
The molecular formula for 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is C8H5ClN2O3. The structure includes:
The molecular weight of the compound is approximately 202.59 g/mol. The structural representation can be depicted using SMILES notation: ClC1=NC(=O)C2=C(N=C1C(=O)N=C2)C(=O)O
.
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization. Reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining the outcomes.
The mechanism of action for 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid primarily involves its interaction with biological targets:
Studies have indicated that derivatives of this compound exhibit varying levels of biological activity depending on their substituents and structural modifications.
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically appears as a solid at room temperature with a melting point that may vary based on purity.
Relevant data regarding these properties can be found in chemical databases and literature focusing on pyrido-pyrimidine derivatives.
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
The pyrido[2,3‑d]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purine nucleobases and versatile pharmacological profiles. This bicyclic framework consists of a pyrimidine ring fused orthogonally to a pyridine ring at positions 2 and 3, creating a planar, electron-deficient system capable of diverse non-covalent interactions with biological targets [1] [4]. Its significance stems from:
Table 1: Clinically Exploited Pyrido[2,3-d]pyrimidine-Based Therapeutics
Compound | Biological Target | Therapeutic Application | Structural Distinction |
---|---|---|---|
Piritrexim | Dihydrofolate Reductase (DHFR) | Antifolate (Anticancer/Antimicrobial) | 2,4-Diamino-5-methyl derivative [1] |
Gefitinib | EGFR Kinase | Non-Small Cell Lung Cancer | Quinazoline core (Structural analog) [1] |
Palbociclib | CDK4/6 | Breast Cancer | Pyrido[2,3-d]pyrimidin-7-one scaffold [9] |
Dilmapimod | p38 MAP Kinase | Inflammatory Diseases | 4-Fluorophenyl substituent at C-2 [9] |
The therapeutic exploration of pyrido[2,3‑d]pyrimidines began in earnest with antifolate agents. Piritrexim (PTX), developed in the 1980s, emerged as a potent, lipophilic DHFR inhibitor with antitumor and antiparasitic activity. Its synthesis relied on condensation strategies between ethyl acetoacetate derivatives and 2,4,6-triaminopyrimidine, followed by dehydrogenation [1] [9]. Despite efficacy, PTX's non-selectivity against human DHFR limited clinical utility, highlighting the need for target-driven design [3].
The 2000s witnessed a shift toward kinase inhibition. Structural insights revealed that pyrido[2,3‑d]pyrimidin-7-ones could mimic the hinge-binding region of ATP within kinase active sites. This led to compounds like dilmapimod (SB-681323), a p38 MAPK inhibitor optimized for anti-inflammatory activity through C-2 and C-4 arylaminosubstitutions [9]. Concurrently, anticancer applications expanded with the discovery of pyridopyrimidine-based cyclin-dependent kinase (CDK) inhibitors. Palbociclib (PD-0332991), though a pyrido[2,3‑d]pyrimidin-7-one derivative, exemplifies scaffold versatility, achieving FDA approval in 2015 for ER+ breast cancer [4] [9].
4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid occupies a pivotal role in this evolution. As a multifunctional synthon, its reactive sites (C-4 chloride, C-6 carboxylic acid, and C-7 carbonyl) enable divergent derivatization:
Table 2: Strategic Functionalization Sites of 4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
Position | Functional Group | Derivatization Chemistry | Biological Impact |
---|---|---|---|
C-4 | Chloride | Nucleophilic substitution (Amines, Thiols) | Modulates target affinity (e.g., kinase hinge binding) |
C-6 | Carboxylic Acid | Amidation, Esterification, Reduction | Adjusts logP, solubility; enables prodrugs or conjugates |
N-8 | N-H (Lactam) | Alkylation, Acylation | Alters ring planarity; influences membrane permeability |
C-7 | Carbonyl | Conjugated system with C-8 | Enhances hydrogen-bond acceptor strength |
Positional isomerism critically influences the target selectivity and physicochemical profile of pyridopyrimidine drugs. The four possible ring fusion isomers—pyrido[2,3‑d], [3,2‑d], [3,4‑d], and [4,3‑d]pyrimidines—differ in nitrogen placement, altering hydrogen-bonding patterns and electrostatic potentials [9].
Pyrido[2,3-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine:
Impact on 4-Chloro-7-oxo-7H,8H Derivatives:
Table 3: Influence of Isomerism on Enzymatic Inhibition Profiles
Isomer Type | DHFR Inhibition (Pj IC₅₀, nM) | Kinase Inhibition (Bcr-Abl IC₅₀, nM) | Key Structural Determinant |
---|---|---|---|
Pyrido[2,3-d]pyrimidine | 300–870 [3] | 10–100 (e.g., Compound II [6]) | C-6/C-7 substituents project anti to N-3 |
Pyrido[3,2-d]pyrimidine | 50–150 [3] | >1000 (Weak activity) | C-6/C-7 substituents syn to N-1; enhanced DHFR stacking |
Pyrido[3,4-d]pyrimidine | Not reported | Moderate (Varies by substitution) | Angular fusion distorts planarity |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3